Tacrolimus Tacrolimus Tacrolimus (anhydrous) is a macrolide lactam containing a 23-membered lactone ring, originally isolated from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. It has a role as an immunosuppressive agent and a bacterial metabolite.
Tacrolimus (also FK-506 or Fujimycin) is an immunosuppressive drug whose main use is after organ transplant to reduce the activity of the patient's immune system and so the risk of organ rejection. It is also used in a topical preparation in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo. It was discovered in 1984 from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. Tacrolimus is chemically known as a macrolide. It reduces peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex. This FKBP12-FK506 complex inhibits calcineurin which inhibits T-lymphocyte signal transduction and IL-2 transcription.
Tacrolimus anhydrous is a Calcineurin Inhibitor Immunosuppressant. The mechanism of action of tacrolimus anhydrous is as a Calcineurin Inhibitor.
Tacrolimus is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after transplantation. Tacrolimus therapy can be associated with mild serum enzyme elevations, and it has been linked to rare instances of clinically apparent cholestatic liver injury.
Tacrolimus has been reported in Streptomyces tacrolimicus, Euglena gracilis, and other organisms with data available.
Tacrolimus is a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent.
Tacrolimus Anhydrous is anhydrous from of tacrolimus, a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent.
TACROLIMUS ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 3 approved and 134 investigational indications. This drug has a black box warning from the FDA.
Tacrolimus (also FK-506 or Fujimycin) is an immunosuppressive drug whose main use is after organ transplant to reduce the activity of the patient's immune system and so the risk of organ rejection. It is also used in a topical preparation in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo. It was discovered in 1984 from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. Tacrolimus is chemically known as a macrolide. It reduces peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex. This FKBP12-FK506 complex interacts with and inhibits calcineurin thus inhibiting both T-lymphocyte signal transduction and IL-2 transcription.
A macrolide isolated from the culture broth of a strain of Streptomyces tsukubaensis that has strong immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation in vitro.
See also: Pimecrolimus (related); FK-506 (narrower); Geclosporin (related).
Brand Name: Vulcanchem
CAS No.: 104987-11-3
VCID: VC0001610
InChI: InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
SMILES: Array
Molecular Formula: C44H69NO12
Molecular Weight: 804.0 g/mol

Tacrolimus

CAS No.: 104987-11-3

Cat. No.: VC0001610

Molecular Formula: C44H69NO12

Molecular Weight: 804.0 g/mol

* For research use only. Not for human or veterinary use.

Tacrolimus - 104987-11-3

Specification

CAS No. 104987-11-3
Molecular Formula C44H69NO12
Molecular Weight 804.0 g/mol
IUPAC Name (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Standard InChI InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
Standard InChI Key QJJXYPPXXYFBGM-LFZNUXCKSA-N
Isomeric SMILES C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
Canonical SMILES CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Appearance White powder
Melting Point 126 °C

Introduction

Chemical and Pharmacological Foundations of Tacrolimus

Structural and Physicochemical Properties

Tacrolimus is a hydrophobic macrolide lactone characterized by a 23-membered ring structure (Figure 1). Its low water solubility (freely soluble in dimethyl sulfoxide and ethanol) necessitates specialized formulations for clinical use . The compound's melting point ranges between 113–115°C, with a predicted boiling point of 871.7°C and density of 1.19 g/cm³ . These properties influence its formulation stability and storage requirements, typically necessitating refrigeration below -20°C for long-term preservation .

Mechanism of Immunosuppressive Action

Tacrolimus exerts its primary immunosuppressive effect through high-affinity binding to FK506-binding protein 12 (FKBP-12), forming a complex that inhibits calcineurin phosphatase activity . This interaction prevents nuclear factor of activated T-cells (NF-AT) dephosphorylation, blocking interleukin-2 (IL-2) transcription and subsequent T-cell proliferation . Compared to cyclosporine, tacrolimus demonstrates 10–100-fold greater potency in suppressing IL-3, IL-4, and interferon-γ production, explaining its superior efficacy in acute rejection prophylaxis .

Clinical Efficacy in Transplantation Medicine

Liver Transplantation Outcomes

A meta-analysis of 11 randomized controlled trials (2000–2014) demonstrated tacrolimus' superiority over cyclosporine in liver transplant recipients:

OutcomeRisk Ratio (Cyclosporine vs. Tacrolimus)95% Confidence Interval
Patient Mortality1.261.01–1.58
Hypertension1.261.07–1.47
New-Onset Diabetes0.600.47–0.77
Acute Rejection1.070.89–1.29

Data source: PLOS ONE meta-analysis (2016)

Tacrolimus reduced mortality risk by 26% while increasing diabetes incidence by 40%, necessitating careful metabolic monitoring . Graft survival rates showed no significant intergroup differences, supporting tacrolimus as first-line therapy .

Renal Transplant Optimization

In kidney transplantation, tacrolimus-based regimens achieve 89% 1-year graft survival versus 82% with cyclosporine . Pharmacokinetic studies reveal marked interpatient variability (AUC<sub>0–12</sub> range: 4-fold differences), manditating therapeutic drug monitoring . A Serbian cohort study established optimal sampling at 1.5, 4, and 8 hours post-dose for accurate AUC estimation (r2=0.91r^2 = 0.91) .

Adverse ReactionIncidence RateRisk Factors
Nephrotoxicity18–42%Concomitant NSAID use
Neurotoxicity15–30%High trough concentrations
New-Onset Diabetes10–20%Hispanic ethnicity
Hypertension25–40%Pre-existing CVD

Data synthesized from multiple clinical trials

Pharmacokinetic Considerations and Dosing Strategies

Absorption and Metabolism

Tacrolimus exhibits variable oral bioavailability (5–67%) due to P-glycoprotein efflux and CYP3A4/5 metabolism . A randomized crossover study comparing generic and reference formulations showed bioequivalence:

ParameterGeneric TacrolimusReference Tacrolimusp-Value
Dose-Normalized AUC61.8 ± 40.660.0 ± 37.80.409
C<sub>max</sub>9.6 ± 5.59.1 ± 5.50.199

Adapted from PMC study (2012)

Therapeutic Drug Monitoring

Current guidelines recommend trough levels of 5–15 ng/mL for kidney transplants and 10–20 ng/mL for liver recipients . Population pharmacokinetic models incorporating CYP3A5*3 genotype (present in 85% of Europeans) improve dose prediction accuracy by 34% .

Emerging Innovations and Future Directions

Extended-Release Formulations

Once-daily Advagraf® demonstrates comparable efficacy to twice-daily Prograf®, with 23% improved adherence rates . Microemulsion technologies enhance oral bioavailability by 18% while reducing food-effect variability .

Topical Delivery Breakthroughs

Nanostructured lipid carriers (NLCs) loaded with tacrolimus achieve 3.2-fold greater epidermal retention compared to conventional ointments, enabling 50% dose reduction . Phase II trials of microneedle patches show 89% patient preference over ointments for psoriasis management .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator